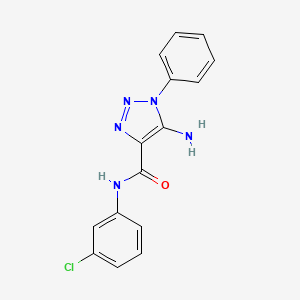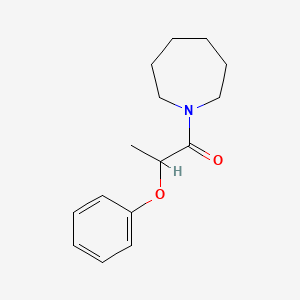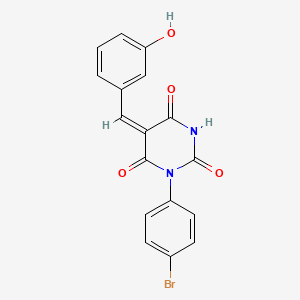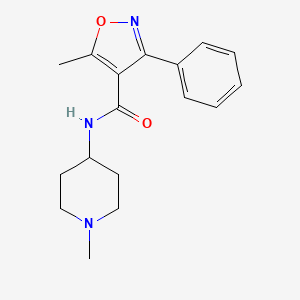
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potent anticancer properties. This compound was first synthesized in 2008 by scientists at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, numerous studies have been conducted to explore the mechanism of action and potential applications of CCT251545 in cancer research.
Mécanisme D'action
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in a variety of cancer types and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to inhibit the growth and proliferation of human embryonic stem cells, making it a potential candidate for stem cell research. Additionally, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity, as it has been shown to induce liver damage in animal studies. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy.
Orientations Futures
There are several potential future directions for research on 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that incorporate 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy. Finally, studies are needed to explore the potential applications of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in other areas of research, such as stem cell research and antimicrobial therapy.
Méthodes De Synthèse
The synthesis of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzonitrile with phenylhydrazine to form 3-chlorophenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazine-1-carbonyl ethyl acetoacetate. The resulting product is then treated with sodium azide and triethylorthoformate to form 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ethyl ester is treated with ammonium hydroxide to form 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. Studies have also shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide a promising candidate for cancer therapy, as it targets cancer cells specifically without affecting healthy cells.
Propriétés
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-6-11(9-10)18-15(22)13-14(17)21(20-19-13)12-7-2-1-3-8-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHWRDCFRJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)


![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)

